3-[(2-Methoxyphenyl)methyl]azetidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(2-methoxyphenyl)methyl]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-11-5-3-2-4-10(11)6-9-7-12-8-9/h2-5,9,12H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUDTIJBIZOHIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588383 | |
| Record name | 3-[(2-Methoxyphenyl)methyl]azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887594-78-7 | |
| Record name | 3-[(2-Methoxyphenyl)methyl]azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 2 Methoxyphenyl Methyl Azetidine and Analogous Azetidine Derivatives
Ring-Forming Reactions for Azetidine (B1206935) Core Construction
The synthesis of the azetidine scaffold is a significant challenge due to the inherent ring strain of the four-membered heterocycle. rsc.orgbeilstein-journals.org Chemists have developed several elegant strategies to overcome this, which can be broadly categorized into cyclization, cycloaddition, and conjugate addition reactions.
Cyclization Approaches
Intramolecular cyclization is a cornerstone of azetidine synthesis, typically involving the formation of a C-N bond to close the ring. These methods often start with acyclic precursors containing a nitrogen nucleophile and a carbon atom with a suitable leaving group.
A classic and widely used method is the intramolecular SN2 reaction, where a nitrogen atom displaces a leaving group (such as a halogen or mesylate) positioned at the γ-carbon. frontiersin.org A more contemporary approach involves the intramolecular aminolysis of 3,4-epoxy amines, which can serve as an alternative pathway to construct the azetidine ring. frontiersin.org Another innovative strategy utilizes cyclopropane (B1198618) 1,1-diesters as 1,3-biselectrophiles. In this method, a Lewis acid activates the cyclopropane ring for opening by an amine, and a subsequent oxidation step generates a second electrophilic site, enabling ring closure to form the azetidine. thieme-connect.com
Recent advancements in photochemistry and radical chemistry have introduced novel cyclization pathways. For instance, a copper-catalyzed, visible-light-mediated radical 4-exo-dig cyclization of ynamides provides a regioselective route to azetidines through an anti-Baldwin ring closure. nih.gov Similarly, the Norrish–Yang cyclization, a photochemical reaction, proceeds via a 1,5-hydrogen atom transfer from an α-aminoacetophenone precursor, followed by radical recombination to forge the azetidine ring. beilstein-journals.org
| Cyclization Method | Key Precursor | Mechanism | Key Features |
|---|---|---|---|
| Intramolecular SN2 | γ-Amino Halide/Mesylate | Nucleophilic Substitution | Classic, reliable method for C-N bond formation. frontiersin.org |
| Aminolysis of Epoxides | 3,4-Epoxy Amine | Nucleophilic Ring Opening | Alternative to traditional leaving groups. frontiersin.org |
| Cyclopropane Ring Opening/Closing | Cyclopropane 1,1-diester & Amine | Lewis Acid & Oxidant Relay Catalysis | Uses cyclopropanes as 1,3-biselectrophiles. thieme-connect.com |
| Radical 4-exo-dig Cyclization | Ynamide | Copper-Photoredox Catalysis | Achieves an unfavorable anti-Baldwin cyclization. nih.gov |
| Norrish-Yang Cyclization | α-Aminoacetophenone | Photochemical 1,5-HAT & Ring Closure | Forms azetidinols from readily available ketones. beilstein-journals.org |
Cycloaddition Reactions (e.g., [2+2] Photocycloaddition, Kinugasa Cycloaddition)
Cycloaddition reactions represent one of the most efficient methods for assembling the azetidine ring in a single step. rsc.org These reactions are prized for their ability to rapidly build molecular complexity.
The [2+2] photocycloaddition , also known as the aza Paternò-Büchi reaction, involves the reaction of an alkene with a photochemically excited imine to form the azetidine ring directly. rsc.orgresearchgate.net Historically, this reaction was limited by the need for UV light and the use of cyclic imines to prevent competing isomerization pathways. rsc.orgresearchgate.net However, recent breakthroughs have enabled visible-light-mediated intermolecular aza Paternò-Büchi reactions using photocatalysts. rsc.orgnih.gov A notable example is the use of 2-isoxazoline-3-carboxylates as versatile oxime precursors, which can be activated by an iridium photocatalyst via triplet energy transfer to react with a wide range of alkenes under mild conditions. rsc.orgresearchgate.netnih.gov
The Kinugasa reaction is a copper(I)-catalyzed 1,3-dipolar cycloaddition between a nitrone and a terminal alkyne. academie-sciences.frnih.gov This process does not directly yield an azetidine but instead forms a β-lactam (azetidin-2-one), which is a valuable synthetic intermediate that can be subsequently reduced to the corresponding azetidine. nih.govmagtech.com.cn The reaction is known for its high stereoselectivity, typically affording cis-substituted β-lactams. organicreactions.org It proceeds through a cascade involving the formation of a copper acetylide, its cycloaddition onto the nitrone, and a subsequent rearrangement. organicreactions.org
| Cycloaddition Method | Reactants | Initial Product | Key Features |
|---|---|---|---|
| [2+2] Photocycloaddition (Aza Paternò-Büchi) | Imine/Oxime + Alkene | Azetidine | Direct, atom-economical route; modern variants use visible light. rsc.orgnih.gov |
| Kinugasa Reaction | Nitrone + Terminal Alkyne | β-Lactam (Azetidin-2-one) | Copper(I)-catalyzed; highly stereoselective for cis-products. nih.govorganicreactions.org |
Aza-Michael Addition Strategies
The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a powerful tool for C-N bond formation. mdpi.com While not always a direct ring-closing step, it is a key strategy for constructing functionalized azetidines from readily available precursors.
A common synthetic sequence begins with a protected azetidin-3-one. A Horner-Wadsworth-Emmons reaction can convert the ketone into an α,β-unsaturated ester, such as methyl 2-(N-Boc-azetidin-3-ylidene)acetate. mdpi.comresearchgate.netnih.gov This compound serves as an excellent Michael acceptor. The subsequent aza-Michael addition of a primary or secondary amine to this acceptor yields a 3,3-disubstituted azetidine, effectively building the desired complexity on the pre-formed ring. mdpi.comresearchgate.netnih.gov This strategy is versatile, allowing for the introduction of a wide variety of substituents onto the azetidine core. mdpi.com
Functionalization and Derivatization Strategies for the (2-Methoxyphenyl)methyl Moiety
Once the azetidine core is established, the next critical phase is the introduction of the specific (2-methoxyphenyl)methyl substituent. Modern synthetic chemistry offers powerful C-C bond-forming reactions to achieve this functionalization with high precision.
Introduction of the (2-Methoxyphenyl)methyl Group via Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C bonds. The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is particularly well-suited for this purpose due to its mild conditions and high functional group tolerance. mdpi.com
To synthesize 3-[(2-Methoxyphenyl)methyl]azetidine, a plausible strategy involves the Suzuki-Miyaura coupling of a 3-functionalized azetidine with a suitable partner. For example, a protected 3-bromo- (B131339) or 3-iodoazetidine (B8093280) could be coupled with (2-methoxyphenyl)methylboronic acid. Conversely, a protected azetidine-3-boronic acid or its ester derivative could be reacted with 2-methoxybenzyl bromide. This approach has been successfully applied to the diversification of azetidine scaffolds, such as the coupling of a brominated pyrazole-azetidine hybrid with various arylboronic acids, including methoxyphenylboronic acids, to generate novel derivatives. nih.govnih.gov The efficiency of azetidine-based ligands in palladium catalysts for Suzuki-Miyaura couplings further highlights the compatibility of this ring system with the reaction conditions. researchgate.netresearchgate.net
Directed C(sp³)–H Arylation and Functionalization of Azetidines
Directed C(sp³)–H arylation represents a more recent and highly efficient strategy for functionalizing saturated heterocycles, including azetidines. rsc.org This methodology avoids the need for pre-functionalization (e.g., halogenation or borylation) of the substrate, instead activating a specific C-H bond directly.
The process typically involves installing a directing group on the azetidine nitrogen. This group coordinates to a transition metal catalyst, such as palladium, and positions it in close proximity to a specific C(sp³)–H bond (e.g., at the C-3 position). researchgate.net This directed activation facilitates the cleavage of the C-H bond and subsequent coupling with an arylating agent, like an iodoarene. This approach has been demonstrated for the C-3 arylation of other saturated N-heterocycles and is a promising strategy for the direct synthesis of 3-aryl azetidines. researchgate.net While sometimes observed as a side reaction, targeted C(sp³)-H amination to form azetidine rings has also been developed, underscoring the utility of C-H activation in the chemistry of these strained rings. nih.gov
Modifications of the Azetidine Nitrogen (N-Alkylation)
N-alkylation is a fundamental transformation for diversifying the structure and properties of azetidine derivatives. This process involves the introduction of an alkyl group onto the nitrogen atom of the azetidine ring. A common strategy for achieving N-alkylation is the reaction of an N-unsubstituted or N-H azetidine with an alkyl halide in the presence of a base. rsc.orgnih.gov
For instance, the synthesis of N-alkylated azetidine-2-carbonitriles has been demonstrated through the α-alkylation of N-borane complexes. This method allows for the stereoselective introduction of various alkyl groups. rsc.orgrsc.org The reaction of N-((S)-1-arylethyl)azetidine-2-carbonitrile N-borane complexes with an electrophile like benzyl (B1604629) bromide in the presence of a strong base such as lithium diisopropylamide (LDA) yields the corresponding α-alkylated products with high diastereoselectivity. rsc.orgrsc.org
Another approach involves the direct alkylation of 1-azabicyclo[1.1.0]butane (ABB) with organometallic reagents in the presence of a copper catalyst, which provides access to a range of bis-functionalized azetidines bearing alkyl, allyl, vinyl, and benzyl groups. organic-chemistry.org Furthermore, a straightforward synthesis of 1,3-disubstituted azetidines can be accomplished by alkylating primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.org
The choice of the N-substituent can significantly influence the chemical and biological properties of the resulting azetidine derivative. Therefore, the development of efficient and versatile N-alkylation methods is crucial for creating libraries of analogous compounds for structure-activity relationship (SAR) studies.
Table 1: Examples of N-Alkylation Reactions for Azetidine Derivatives
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| N-((S)-1'-(4''-methoxyphenyl)ethyl)azetidine-2-carbonitrile complex | 1. LDA, -78 °C; 2. Benzyl bromide, -78 °C to rt | α-benzylated (2S,1'S)-5ba | 72% | rsc.orgrsc.org |
| Primary amines | 2-substituted-1,3-propanediols, in situ generated bis-triflates | 1,3-disubstituted azetidines | N/A | organic-chemistry.org |
| 1-Azabicyclo[1.1.0]butane (ABB) | Organometal reagents, Cu(OTf)₂ | Bis-functionalized azetidines | N/A | organic-chemistry.org |
| N-H Azetidine | Allyl bromide | Mono-N-alkylated azetidine | 82% | rsc.org |
Reduction of Azetidin-2-ones to Azetidines
The reduction of azetidin-2-ones, also known as β-lactams, is a well-established and reliable method for the synthesis of the corresponding azetidines. rsc.org This transformation is particularly valuable as a large number of β-lactams are readily accessible through various synthetic routes, including the Staudinger [2+2] cycloaddition. mdpi.comnih.gov
Several reducing agents can be employed for this conversion. Lithium aluminium hydride (LiAlH₄) is a powerful reducing agent that has been used for the reduction of β-lactams. acs.orgbhu.ac.in However, the outcome of LiAlH₄ reduction can be unpredictable, sometimes leading to ring cleavage (1,2-fission) to form γ-amino alcohols, especially with N-substituted β-lactams bearing electron-withdrawing groups. acs.orgbhu.ac.in
More selective reducing agents have been developed to favor the formation of azetidines. Hydroalanes, such as monochloroalane (AlH₂Cl) and dichloroalane (AlHCl₂), have proven to be effective for the selective reduction of β-lactams to azetidines, providing a straightforward and efficient route to enantiopure azetidines. acs.orgnih.gov For example, the reduction of enantiopure 4-aryl-β-lactams with monochloroalane in ether yields the corresponding azetidines in good yields. nih.gov
Recent advancements have also explored chemoselective zinc-catalyzed reduction of β-lactams with silanes as a milder alternative. acs.org The choice of the reducing agent and reaction conditions is critical to achieve the desired azetidine product while minimizing side reactions.
Table 2: Reducing Agents for the Conversion of Azetidin-2-ones to Azetidines
| Reducing Agent | Substrate | Product | Key Features | Reference |
|---|---|---|---|---|
| Lithium aluminium hydride (LiAlH₄) | Azetidin-2-ones | Azetidines or γ-amino alcohols | Powerful but can lead to ring cleavage. | acs.orgbhu.ac.in |
| Monochloroalane (AlH₂Cl) | Enantiopure 4-aryl-β-lactams | Enantiopure azetidines | High selectivity for azetidine formation. | nih.gov |
| Dichloroalane (AlHCl₂) | β-lactams | Azetidines | Selective reduction. | nih.gov |
| Silanes with Zinc catalyst | β-lactams | Azetidines | Milder reaction conditions. | acs.org |
Stereocontrolled Synthesis of Azetidine Derivatives
The biological activity of azetidine derivatives is often highly dependent on their stereochemistry. Therefore, the development of stereocontrolled synthetic methods is of paramount importance for accessing enantiomerically pure and diastereomerically defined azetidines.
Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters within a molecule. One strategy involves the iodine-mediated cyclization of homoallyl amines, which proceeds via a 4-exo trig cyclization to deliver cis-2,4-disubstituted azetidines. nih.gov The relative stereochemistry of the products can be confirmed by NMR spectroscopy and X-ray crystallography. nih.gov
Enantioselective synthesis focuses on controlling the absolute stereochemistry, producing one enantiomer in excess over the other. Copper-catalyzed asymmetric boryl allylation of azetines represents a powerful method for the direct difunctionalization of the azetine ring, constructing two new stereogenic centers with high enantioselectivity. acs.org This method provides convenient access to chiral 2,3-disubstituted azetidines, a class of compounds that were previously challenging to synthesize in enantioenriched forms. acs.org Another enantioselective approach is the phase-transfer-catalyzed synthesis of spirocyclic azetidine oxindoles, which can achieve high enantiomeric ratios through the use of novel chiral catalysts. nih.gov
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding an enantioenriched product. (S)-1-Phenylethylamine has been successfully employed as a chiral auxiliary and a nitrogen atom donor in the synthesis of enantiomeric pairs of azetidine-2,4-dicarboxylic acids. rsc.orgsemanticscholar.org Similarly, the Ellman tert-butanesulfinamide chiral auxiliary has been utilized in a three-step approach to C2-substituted azetidines with a broad range of substituents, demonstrating good yields and diastereoselectivity. acs.org
Asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantioenriched product, is a highly efficient strategy. Chiral azetidines themselves can serve as effective ligands and organocatalysts in various asymmetric reactions, including Friedel-Crafts alkylations and Michael-type reactions. birmingham.ac.uk Copper complexes with bisphosphine ligands have been shown to catalyze the highly enantioselective difunctionalization of azetines. acs.org Furthermore, asymmetric thiourea (B124793) and squaramide organocatalysts provide access to α-azetidinyl alkyl halides with a tetrasubstituted chiral carbon center in high yields and enantioselectivities. nih.gov
Table 3: Stereocontrolled Synthetic Approaches to Azetidine Derivatives
| Method | Key Feature | Example Application | Reference |
|---|---|---|---|
| Iodine-mediated cyclization | Diastereoselective formation of cis-2,4-disubstituted azetidines. | Synthesis of cis-iodo-azetidines from homoallyl amines. | nih.gov |
| Copper-catalyzed boryl allylation | Enantioselective difunctionalization of azetines. | Synthesis of chiral 2,3-disubstituted azetidines. | acs.org |
| Phase-transfer catalysis | Enantioselective synthesis using chiral catalysts. | Synthesis of spirocyclic azetidine oxindoles. | nih.gov |
| Chiral auxiliaries | Use of temporary chiral groups to direct stereochemistry. | Synthesis of enantiopure azetidine-2,4-dicarboxylic acids using (S)-1-phenylethylamine. | rsc.orgsemanticscholar.org |
| Asymmetric catalysis | Use of chiral catalysts for enantioselective transformations. | Copper/bisphosphine catalyzed difunctionalization of azetines. | acs.org |
Green Chemistry Principles in Azetidine Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of nitrogen-containing heterocycles, including azetidines, to minimize environmental impact and enhance sustainability. mdpi.comnih.govmdpi.com Key aspects of green chemistry in this context include the use of safer solvents, the development of catalytic reactions, and the implementation of energy-efficient techniques.
The choice of solvent is a critical factor in the environmental performance of a chemical process. mdpi.com There is a growing trend towards replacing conventional volatile organic compounds with greener alternatives such as water, polyethylene (B3416737) glycol (PEG), and bio-based solvents like eucalyptol. mdpi.com Reactions in water are particularly attractive due to its low cost, non-toxicity, and abundance. researchgate.net
Catalysis plays a central role in green chemistry by enabling reactions to proceed with higher efficiency and selectivity, often under milder conditions. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused, reducing waste. nih.gov Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.govmdpi.comresearchgate.net One-pot and multicomponent reactions, which combine several synthetic steps into a single operation, also contribute to a greener process by minimizing intermediate purification steps and solvent usage. mdpi.comresearchgate.net
The application of these principles to azetidine synthesis is an active area of research, aiming to develop more sustainable and environmentally benign routes to these important heterocyclic compounds.
Chemical Reactivity and Mechanistic Studies of Azetidine Systems
Analysis of Ring Strain and Conformational Dynamics in Azetidines
Azetidines, as four-membered nitrogen-containing heterocycles, possess a significant degree of ring strain, estimated to be approximately 25.4 kcal/mol. rsc.org This strain is a driving force for much of their reactivity, rendering them more susceptible to ring-opening reactions than their larger pyrrolidine (B122466) and piperidine (B6355638) counterparts. rsc.orgnih.gov However, the azetidine (B1206935) ring is notably more stable than the highly reactive three-membered aziridine (B145994) ring, which allows for easier handling and more controlled chemical transformations. rsc.orgrsc.org
The presence of a substituent at the 3-position, as in 3-[(2-Methoxyphenyl)methyl]azetidine, influences the conformational dynamics of the azetidine ring. The four-membered ring is not planar and undergoes a puckering motion. nih.gov Computational studies on analogous systems indicate that the azetidine ring can adopt either puckered structure depending on the backbone conformation. nih.gov For a 3-substituted azetidine, the substituent can exist in either a pseudo-axial or pseudo-equatorial position, and the equilibrium between these conformers is influenced by steric and electronic factors. The conformational preference can, in turn, affect the molecule's reactivity and its interactions with biological targets or catalysts. nih.gov
Comparative Ring Strain of Saturated Nitrogen Heterocycles
| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) |
|---|---|---|
| Aziridine | 3 | ~27.0 |
| Azetidine | 4 | 25.4 rsc.org |
| Pyrrolidine | 5 | ~6.0 |
| Piperidine | 6 | ~0.0 |
Regioselective Ring-Opening Reactions of Azetidines
The strain within the azetidine ring facilitates a variety of ring-opening reactions, which are among the most important transformations for this class of compounds. rsc.orgnih.gov These reactions typically require activation of the azetidine nitrogen, often through protonation, alkylation to form an azetidinium ion, or coordination to a Lewis acid. magtech.com.cnresearchgate.net The regioselectivity of the ring-opening, i.e., which C-N bond is cleaved, is heavily influenced by the substitution pattern on the ring and the nature of the nucleophile or reagent. magtech.com.cnresearchgate.net
Nucleophilic ring-opening is a major class of reactions for azetidines. magtech.com.cnresearchgate.net In the case of this compound, after activation to an azetidinium ion, a nucleophile can attack either of the ring carbons adjacent to the nitrogen (C2 or C4). The outcome is generally governed by SN2-type mechanisms. nih.govacs.org
The regioselectivity of this attack is dictated by a combination of steric and electronic effects. researchgate.net For azetidinium ions with no substituents at the C2 and C4 positions, nucleophilic attack typically occurs at these positions. researchgate.net In the specific case of 3-[(2-Methoxyphenyl)methyl]azetidinium ion, both C2 and C4 are unsubstituted. Therefore, a nucleophile would attack at either C2 or C4, leading to the cleavage of the C2-N or C4-N bond. Sterically demanding nucleophiles may favor attack at the less hindered carbon. magtech.com.cnresearchgate.net The reaction is often highly stereoselective, proceeding with inversion of configuration at the carbon center being attacked. nih.gov A variety of nucleophiles, including halides, amines, and oxygen-based nucleophiles, can be employed in these reactions. nih.govresearchgate.netrsc.org
Azetidines can undergo ring expansion and rearrangement reactions, often catalyzed by transition metals or promoted by the formation of reactive intermediates like ylides. magtech.com.cnresearchgate.net One notable process is the magtech.com.cnresearchgate.net-Stevens rearrangement, which can lead to a one-carbon ring expansion of aziridines to azetidines and can conceptually be applied to expand azetidines to pyrrolidines. chemrxiv.orgnih.govacs.org For example, the treatment of an azetidine with a diazo compound in the presence of a copper catalyst can provide access to the corresponding pyrrolidine. nih.gov
Another strategy involves a formal [3+1] ring expansion, where a rhodium-bound carbene reacts with a strained aziridine to yield a highly substituted azetidine. nih.gov While this is a method for azetidine synthesis, analogous reactivity could potentially be explored for the ring expansion of azetidines themselves. These rearrangement processes often proceed through complex mechanisms involving ylide intermediates, and controlling the chemo- and stereoselectivity is a significant synthetic challenge. nih.govchemrxiv.org
Chemical Transformations of the (2-Methoxyphenyl)methyl Substituent
The (2-methoxyphenyl)methyl group offers additional avenues for chemical modification, distinct from the reactivity of the azetidine core.
The methoxy (B1213986) group (-OCH₃) on the aromatic ring is generally resistant to oxidation. ias.ac.in However, under specific conditions, reactions can occur. The oxidation of anisole (B1667542) and its derivatives has been studied with various oxidants. For instance, oxidation with acid bromate (B103136) tends to result in hydroxylation at the ortho and para positions of the aromatic ring rather than attack on the methoxy group itself. ias.ac.in Radical-initiated oxidation using lead tetra-acetate can lead to a mixture of products, including acetoxylation of the ring and, to a lesser extent, the side-chain. rsc.org
Electrochemical oxidation provides another route, generating highly reactive intermediates. chinesechemsoc.org The atmospheric oxidation of anisole initiated by hydroxyl radicals can lead to the formation of cresols and other ring-retaining or ring-scission products. researchgate.net Direct oxidation of the methoxy group to a formaldehyde (B43269) equivalent or its complete cleavage is a challenging transformation that typically requires harsh conditions or specific enzymatic systems.
The aromatic ring of the (2-methoxyphenyl)methyl substituent is activated towards electrophilic aromatic substitution due to the electron-donating nature of the methoxy group. lumenlearning.comlibretexts.org The methoxy group is a powerful activating group, increasing the rate of electrophilic substitution significantly compared to unsubstituted benzene. lumenlearning.commsu.edu
This activation is a result of the resonance effect, where the lone pairs on the oxygen atom donate electron density to the aromatic ring, stabilizing the carbocation intermediate (the sigma complex) formed during the reaction. libretexts.orglibretexts.org The methoxy group is an ortho, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the methoxy group. msu.edu In this compound, the positions on the aromatic ring available for substitution are C3, C4, C5, and C6. The methoxy group is at C2. Therefore, electrophilic attack will be directed primarily to the C4 (para) and C6 (ortho) positions. The C1 position is occupied by the methylazetidine substituent.
Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent Type | Example Groups | Effect on Reactivity | Directing Influence |
|---|---|---|---|
| Activating | -OCH₃, -OH, -NH₂, -Alkyl lumenlearning.comlibretexts.org | Increases Rate lumenlearning.com | Ortho, Para msu.edu |
| Deactivating (Halogens) | -F, -Cl, -Br, -I | Decreases Rate | Ortho, Para libretexts.org |
| Deactivating | -NO₂, -SO₃H, -CN, -C(O)R | Decreases Rate lumenlearning.com | Meta |
Advanced Spectroscopic and Analytical Characterization Methodologies
Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, ¹⁹F)
High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei.
¹H NMR Spectroscopy allows for the determination of the proton framework of 3-[(2-Methoxyphenyl)methyl]azetidine. The spectrum is expected to exhibit distinct signals corresponding to the protons of the azetidine (B1206935) ring, the methylene (B1212753) bridge, the methoxy (B1213986) group, and the aromatic ring. The chemical shifts, multiplicities (singlet, doublet, triplet, multiplet), and coupling constants provide critical information about the connectivity of the atoms.
¹³C NMR Spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in the molecule will give rise to a distinct signal, and the chemical shift of each signal is indicative of the carbon's hybridization and its local electronic environment.
While specific experimental data for this compound is not widely published in readily accessible literature, a hypothetical ¹H and ¹³C NMR data table is presented below based on the analysis of similar structures.
Interactive Data Table: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic (4H) | 6.80-7.20 | m | - |
| Methoxy (3H) | 3.85 | s | - |
| Azetidine CH₂ (4H) | 3.50-3.70 | m | - |
| Methylene CH₂ (2H) | 2.80 | d | 7.5 |
| Azetidine CH (1H) | 2.50-2.60 | m | - |
Interactive Data Table: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Aromatic C (Quaternary) | 157.5 |
| Aromatic CH | 130.0 |
| Aromatic CH | 128.0 |
| Aromatic C (Quaternary) | 125.0 |
| Aromatic CH | 120.5 |
| Aromatic CH | 110.0 |
| Methoxy C | 55.5 |
| Azetidine CH₂ | 53.0 |
| Methylene CH₂ | 38.0 |
| Azetidine CH | 35.0 |
Further structural confirmation and elucidation of more complex bonding environments can be achieved through advanced NMR techniques such as ¹⁵N and ¹⁹F NMR spectroscopy , should nitrogen or fluorine atoms be present in derivatives of the compound.
Mass Spectrometry (MS) for Structural Elucidation (LCMS, HRMS, FAB-Mass, GCMS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.
Liquid Chromatography-Mass Spectrometry (LCMS) is a hybrid technique that separates the compound from a mixture using liquid chromatography and then detects it using mass spectrometry. This is particularly useful for confirming the molecular weight of the synthesized product.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. This is a critical step in confirming the identity of a newly synthesized compound.
Fast Atom Bombardment (FAB-Mass) and Gas Chromatography-Mass Spectrometry (GCMS) are other mass spectrometry techniques that can be employed for the characterization of this compound, depending on its volatility and thermal stability.
Interactive Data Table: Predicted HRMS Data for this compound
| Ion | Calculated m/z |
| [M+H]⁺ | 178.1226 |
| [M+Na]⁺ | 200.1046 |
Vibrational Spectroscopy (FTIR) for Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the secondary amine in the azetidine ring, C-H stretching of the aromatic and aliphatic groups, C-O stretching of the methoxy group, and C-N stretching of the azetidine ring.
Interactive Data Table: Predicted FTIR Data for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch | 3300-3500 |
| Aromatic C-H Stretch | 3000-3100 |
| Aliphatic C-H Stretch | 2850-2960 |
| C-O Stretch | 1020-1050 |
| C-N Stretch | 1200-1250 |
Chromatographic Purity and Separation Techniques (TLC, HPLC)
Chromatographic techniques are essential for assessing the purity of a compound and for separating it from any impurities.
Thin-Layer Chromatography (TLC) is a simple and rapid technique used to monitor the progress of a reaction and to get a preliminary indication of the purity of the product. The retention factor (Rf) value is a characteristic of the compound in a given solvent system.
High-Performance Liquid Chromatography (HPLC) is a more sophisticated technique that provides a quantitative measure of the purity of the compound. By using a suitable column and mobile phase, a high-resolution separation of the target compound from any byproducts or starting materials can be achieved. The purity is typically reported as a percentage of the total peak area in the chromatogram.
X-ray Crystallography for Absolute and Relative Stereochemistry Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. If a suitable single crystal of this compound or one of its derivatives can be obtained, X-ray diffraction analysis can provide precise information about bond lengths, bond angles, and the absolute and relative stereochemistry of the molecule. This technique is particularly valuable for confirming the connectivity of atoms and for establishing the spatial arrangement of substituents on the azetidine ring.
Computational Chemistry and Theoretical Investigations of Azetidine Architecture
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in analyzing the electronic structure of azetidine (B1206935) derivatives. While specific DFT studies on 3-[(2-Methoxyphenyl)methyl]azetidine are not extensively documented in the reviewed literature, the principles can be applied to understand its characteristics. DFT calculations allow for the determination of molecular orbital energies (such as HOMO and LUMO), electron density distribution, and electrostatic potential maps.
These calculations are crucial for understanding the reactivity of the azetidine ring. For instance, DFT has been employed to investigate the relationship between structure, mechanism, and reactivity in various reactions involving azetidines. cuny.edu By analyzing parameters like global electrophilicity and nucleophilicity, researchers can predict how the molecule will interact with other reagents. cuny.edu In the context of synthesis, DFT calculations have been used to provide a quantum chemical explanation for Baldwin's rules in the ring-formation reactions of oxiranes to yield azetidines, confirming that kinetic controls dictate the stereochemical outcome. researchgate.net Such analyses for this compound would involve assessing the influence of the (2-methoxyphenyl)methyl substituent on the electron density and strain of the four-membered ring, thereby predicting its reactivity and stability.
Table 1: Representative Quantum Chemical Parameters Calculable for Azetidine Derivatives
| Parameter | Description | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's ability to donate electrons (nucleophilicity). |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to the chemical reactivity and kinetic stability of the molecule. |
| Electron Density | Spatial distribution of electrons in the molecule | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites. |
| Electrostatic Potential | The potential energy of a positive test charge interacting with the molecule | Maps regions of positive and negative potential, predicting sites for non-covalent interactions. |
Molecular Modeling and Dynamics Simulations for Conformational Landscapes and Interactions
Molecular modeling and molecular dynamics (MD) simulations are essential for exploring the conformational landscapes and intermolecular interactions of flexible molecules like this compound. The azetidine ring itself is not planar and can undergo a puckering motion. The substituent at the 3-position further complicates the conformational possibilities due to the rotation around single bonds.
MD simulations can model the dynamic behavior of the molecule over time, providing a detailed picture of its accessible conformations and the energetic barriers between them. This is critical for understanding how the molecule might bind to a biological target, such as a protein receptor. For example, MD simulations have been used to study the stability of ligand-receptor complexes involving azetidin-2-one (B1220530) derivatives and the epidermal growth factor receptor (EGFR). researchgate.netdergipark.org.tr These simulations track properties like the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) to assess the stability of the binding pose and the flexibility of different parts of the molecule and protein. researchgate.netdergipark.org.tr Such studies on this compound could reveal its preferred three-dimensional structures and how it interacts with its biological targets, guiding the design of more potent analogs.
Prediction of Reaction Pathways, Selectivity, and Yields in Azetidine Synthesis
Computational chemistry plays a pivotal role in predicting the feasibility, reaction pathways, regioselectivity, and potential yields of synthetic routes to azetidines. mit.edu The synthesis of the strained four-membered azetidine ring can be challenging, and computational models help to circumvent laborious trial-and-error experimentation. mit.edu
Researchers have successfully used computational models to predict which compounds can react to form azetidines via photocatalysis. mit.edu By calculating frontier orbital energies, these models can prescreen substrates to determine which pairs will likely react and which will not. mit.eduthescience.dev Furthermore, computational studies using DFT have been undertaken to understand the preference for specific cyclization pathways, such as the observed 4-exo-dig cyclization over the 5-endo-dig pathway in the synthesis of azetidines from ynamides. nih.gov Similarly, computational investigations have elucidated the role of catalysts and substrates in controlling regioselectivity in reactions like the lanthanum (III)-catalyzed intramolecular aminolysis of epoxy amines to afford azetidines. frontiersin.org These approaches could be applied to devise and optimize synthetic strategies for this compound, predicting the most efficient precursors and reaction conditions.
In Silico Prediction of Biological Activity and ADME (Absorption, Distribution, Metabolism, Excretion) Properties
In silico methods are widely used in the early stages of drug discovery to predict the biological activity and the ADME properties of new chemical entities. For azetidine derivatives, these computational tools are invaluable for identifying promising drug candidates.
Molecular docking is a key technique used to predict the binding affinity and orientation of a molecule within the active site of a biological target. researchgate.netnih.gov Studies on various azetidin-2-one derivatives have used docking to evaluate their potential as anticancer agents by predicting their interaction with targets like EGFR and tubulin. researchgate.netnih.gov The results, often expressed as a fitness score, help to prioritize compounds for synthesis and biological testing. researchgate.net
ADME prediction is another critical in silico assessment. Tools like Swiss-ADME can calculate various physicochemical properties to evaluate a compound's drug-likeness based on criteria such as Lipinski's rule of five. researchgate.netdergipark.org.tr These tools predict parameters like oral bioavailability, blood-brain barrier permeability, and potential for being a substrate for efflux pumps like P-glycoprotein. dergipark.org.trdergipark.org.tr Several studies on azetidin-2-one and 1,3-diazetidin-2-one derivatives have demonstrated that these compounds can be designed to have favorable ADME profiles, suggesting their potential as orally active drugs. researchgate.netnih.gov While specific in silico predictions for this compound are not detailed in the available literature, these established methodologies could be readily applied to assess its potential as a therapeutic agent.
Table 2: Common In Silico ADME Predictions for Drug Discovery
| Property | Prediction Tool/Method | Importance |
| Lipophilicity (logP) | Swiss-ADME, etc. | Affects absorption, distribution, and metabolism. |
| Molecular Weight | Swiss-ADME, etc. | Influences diffusion and transport across membranes. |
| Hydrogen Bond Donors/Acceptors | Swiss-ADME, etc. | Key for solubility and binding to biological targets. |
| Oral Bioavailability | Lipinski's Rule of Five, BOILED-Egg model | Predicts the fraction of an orally administered dose that reaches systemic circulation. |
| Blood-Brain Barrier (BBB) Permeation | BOILED-Egg model | Determines if a compound can enter the central nervous system. |
| P-glycoprotein Substrate | Swiss-ADME | Predicts if the compound will be actively transported out of cells, affecting its efficacy. |
Biological and Pharmacological Activities of Azetidine Containing Compounds, with Focus on 3 2 Methoxyphenyl Methyl Azetidine
Broad Spectrum of Pharmacological Activities Associated with Azetidines
Compounds incorporating the azetidine (B1206935) moiety display a remarkable range of pharmacological activities, positioning them as significant leads in drug discovery. The inherent ring strain of the four-membered ring contributes to its unique chemical properties and biological reactivity. Researchers have successfully synthesized and evaluated numerous azetidine derivatives, revealing activities that span from anti-cancer to central nervous system modulation.
Azetidine derivatives have shown considerable promise as anti-cancer agents. cymitquimica.com Novel series of N-substituted azetidinones have been synthesized and evaluated for their antiproliferative effects. For instance, certain thiazole-conjugated 2-azetidinone derivatives have been tested against HeLa cancer cell lines, with some compounds showing notable activity.
Another strategy involves using the azetidine moiety to modify existing anti-tumor drugs. A series of analogues of TZT-1027, an antitumor agent, were developed by replacing its phenylethyl group with a 3-aryl-azetidine moiety. This modification resulted in compounds with moderate to excellent antiproliferative activities against cell lines such as A549 (lung cancer) and HCT116 (colon cancer). One of the most potent analogues, compound 1a , exhibited IC50 values in the low nanomolar range.
Furthermore, azetidine amides have been identified as potent small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key target in cancer therapy. Certain azetidine-based STAT3 inhibitors demonstrated the ability to attenuate the survival of human breast cancer cells (MDA-MB-231) that harbor constitutively active STAT3, with some compounds completely inhibiting colony formation at a concentration of 1 µM. Platinum complexes incorporating an azetidine ring have also been synthesized and tested, showing moderate to good activity against lymphocytic leukemia P388 in mice.
Table 1: Examples of Anti-Cancer Activity in Azetidine Derivatives
| Compound/Derivative Class | Cancer Cell Line/Model | Observed Activity | Reference |
|---|---|---|---|
| Thiazole conjugated 2-azetidinones (e.g., Compound 9) | HeLa | IC50 = 58.86 µM | |
| TZT-1027 analogue 1a | A549 (lung), HCT116 (colon) | IC50 = 2.2 nM (A549), 2.1 nM (HCT116) | |
| Azetidine amide 7g | MDA-MB-231 (breast) | Complete inhibition of colony formation at 1 µM | |
| Azetidine platinum(II) complex 3b | P388 leukemia (mice) | T/C value of 162 at 32 mg/kg |
The azetidine scaffold, particularly the azetidin-2-one (B1220530) or β-lactam ring, is historically significant for its antibacterial properties, forming the core of penicillin and cephalosporin antibiotics. Modern research continues to explore novel azetidine derivatives for broader antimicrobial applications, including activity against drug-resistant strains.
Antibacterial and Antifungal Activity: Newly synthesized azetidine analogues have demonstrated significant antibacterial and antifungal activities. In one study, derivatives were tested against bacterial strains like Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli, as well as fungal strains such as Candida albicans and Aspergillus niger. The results showed that specific structural modifications, such as the inclusion of a 2-chlorobenzaldehyde derived moiety, enhanced the antimicrobial potency compared to standard drugs. Other research has focused on combining the azetidine ring with other bioactive heterocycles, such as quinolones, to create compounds with superior activity against strains like methicillin-resistant Staphylococcus aureus (MRSA).
Antitubercular Activity: Azetidine derivatives have also been identified as potent agents against Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis. Certain azetidin-2-one analogues showed good to moderate anti-tubercular activity, with some compounds exhibiting minimum inhibitory concentration (MIC) values as low as 0.78 µg/mL against the Mtb H37Rv strain. Another study identified a series of 1,2,4-substituted azetidines that kill multidrug-resistant Mtb by blocking mycolate assembly, a crucial process for the bacterial cell wall. Spirocyclic azetidines equipped with a nitrofuran "warhead" have also shown excellent in vitro activity against Mtb, with some compounds demonstrating lower MICs than the frontline drug isoniazid.
Table 2: Selected Anti-Microbial Activities of Azetidine Derivatives
| Compound Class | Target Organism | Activity/Potency | Reference |
|---|---|---|---|
| Azetidine analogue D2 | E. coli, S. aureus, P. aeruginosa | Outperformed standard drugs in inhibiting microbial growth | |
| Quinolone-azetidine conjugates | Quinolone-susceptible MRSA | Superior antibacterial activity compared to levofloxacin | |
| Azetidin-2-one analogues | Mycobacterium tuberculosis H37Rv | MIC values of 1.56 and 0.78 µg/mL | |
| Nitrofuran-spirocyclic azetidines | Mycobacterium tuberculosis H37Rv | Lower MICs than isoniazid |
The therapeutic potential of azetidines extends to combating inflammation and oxidative stress. cymitquimica.com A novel derivative, KHG26792 (3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride), was shown to have potent anti-inflammatory and antioxidative properties in microglial cells treated with amyloid β (Aβ). The compound attenuated the Aβ-induced production of inflammatory mediators like IL-6, IL-1β, and TNF-α. It also reduced levels of protein oxidation, lipid peroxidation, and reactive oxygen species (ROS).
The mechanism for these effects involves the modulation of cellular signaling pathways; KHG26792 increased the phosphorylation of the Akt/GSK-3β pathway and decreased the translocation of the inflammatory transcription factor NF-κB. Other studies have synthesized and screened azetidin-2-one derivatives that demonstrated good antioxidant activity in DPPH free radical scavenging assays. The ability of these compounds to act as antioxidants adds to their broad spectrum of biological activities, which also includes anti-bacterial, anti-fungal, and anti-cancer properties.
Azetidine-containing molecules are being actively investigated for their effects on the central nervous system. cymitquimica.com Their constrained structure makes them suitable for designing ligands that can selectively interact with CNS targets.
One area of focus is the inhibition of neurotransmitter reuptake. Azetidine derivatives have been designed as conformationally constrained analogues of GABA and evaluated as GABA uptake inhibitors. Specific azetidin-2-ylacetic acid derivatives with lipophilic side chains showed high potency for the GAT-1 transporter, with IC50 values in the low micromolar range. More recently, novel 3-substituted azetidine derivatives have been explored as triple reuptake inhibitors (TRIs), which block the reuptake of serotonin, norepinephrine, and dopamine. One promising compound, 6be , showed a dose-dependent reduction of immobility in preclinical models after both intravenous and oral administration, suggesting potential as a next-generation antidepressant. The azetidine scaffold is also noted for its potential in developing agents with dopamine antagonist activity. cymitquimica.com
Malaria remains a significant global health issue, and the emergence of drug resistance necessitates the discovery of new therapeutics. Azetidine derivatives have emerged as a promising new class of antimalarial agents. Research has identified azetidine-2-carbonitriles that act as potent inhibitors of the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), an enzyme essential for parasite pyrimidine biosynthesis. An optimized compound from this series, BRD9185 , displayed potent activity against multidrug-resistant blood-stage parasites (EC50 = 0.016 µM) and was curative in a mouse model of malaria after only three doses.
Another class of antimalarials, bicyclic azetidines, targets the P. falciparum phenylalanyl-tRNA synthetase. An efficient synthesis was developed for the compound BRD3914 , which showed substantial antimalarial activity (EC50 = 15 nM) and cured P. falciparum infection in a mouse model after four oral doses.
Structure-Activity Relationship (SAR) Studies for Azetidine Derivatives
Understanding the structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of azetidine-based drug candidates. Studies across different therapeutic areas have highlighted key structural features that influence biological activity.
For GABA uptake inhibitors, SAR studies revealed that azetidin-2-ylacetic acid derivatives were more potent than their azetidin-3-ylcarboxylic acid counterparts. The presence of a lipophilic moiety, such as a 4,4-diphenylbutenyl group, attached to the azetidine nitrogen was critical for high affinity to the GAT-1 transporter.
In the development of triple reuptake inhibitors, the nature of the substituents on the azetidine ring significantly impacted activity. Azetidinyl ethers with a naphthyl moiety showed elevated activities against all three monoamine transporters. Furthermore, the bulkiness of another substituent (R2) was important; bulkier groups like n-propyl led to higher activity than smaller groups like methyl.
Impact of Substituent Modifications on Biological Potency and Selectivity
The biological activity of azetidine derivatives can be significantly modulated by the nature and position of substituents on the azetidine ring and its appended functional groups. Structure-activity relationship (SAR) studies on various classes of azetidine-containing compounds have demonstrated that even minor chemical modifications can lead to substantial changes in potency and selectivity for their biological targets.
For instance, in a series of 3-hydroxy-3-(4-methoxyphenyl)azetidine derivatives evaluated as GABA uptake inhibitors, modifications at the azetidine nitrogen had a pronounced effect on their activity at GABA transporters GAT-1 and GAT-3. ebi.ac.uknih.gov N-unsubstituted analogs generally displayed different potency profiles compared to their N-alkylated counterparts. The introduction of lipophilic residues at the nitrogen atom was a key determinant of inhibitory potency. ebi.ac.uknih.gov This suggests that for 3-[(2-Methoxyphenyl)methyl]azetidine, derivatization of the azetidine nitrogen could be a viable strategy to modulate its pharmacological profile.
Furthermore, the nature of the aromatic substituent itself is crucial. In a study of 3-(2(S)-azetidinylmethoxy)pyridines, the introduction of halogen atoms onto the pyridine ring dramatically influenced binding affinity for nicotinic acetylcholine receptors (nAChRs). Analogs with substituents at the 5 or 6-position of the pyridine ring displayed subnanomolar affinity, whereas those with bulky halogens at the 2-position had significantly lower affinity. This highlights the sensitivity of receptor binding to the substitution pattern on the aromatic ring. By extension, modifications to the 2-methoxyphenyl group in this compound, such as altering the position of the methoxy (B1213986) group or introducing other substituents, would likely have a profound impact on its biological potency and selectivity. For example, shifting the methoxy group to the 3- or 4-position, or replacing it with other functional groups, could alter the electronic and steric properties of the molecule, thereby influencing its interaction with target proteins.
The data from related compounds suggest that a systematic exploration of substitutions on both the azetidine nitrogen and the phenyl ring of this compound would be essential to delineate a comprehensive SAR and to optimize its potential therapeutic effects.
Table 1: Impact of N-Substitution on the GAT-1 and GAT-3 Inhibitory Activity of 3-hydroxy-3-(4-methoxyphenyl)azetidine Derivatives
| Compound | N-Substituent | GAT-1 IC50 (µM) | GAT-3 IC50 (µM) |
|---|---|---|---|
| 18a | H | > 1000 | 114 ± 19 |
| 18b | CH3 | 26.6 ± 3.3 | 43.1 ± 7.2 |
| 18c | C2H5 | 53.7 ± 11.2 | 37.0 ± 5.0 |
| 18d | n-C3H7 | 102 ± 18 | 39.5 ± 5.4 |
| 18e | n-C4H9 | 165 ± 25 | 31.0 ± 4.7 |
Data extrapolated from studies on related azetidine derivatives.
Receptor Binding and Ligand-Target Interactions
The specific arrangement of functional groups around the azetidine core dictates the compound's ability to bind to biological targets. The this compound structure possesses several key features that could mediate receptor interactions: the basic nitrogen of the azetidine ring, the aromatic methoxyphenyl group, and the methylene (B1212753) linker.
Studies on structurally related 3-hydroxy-3-(4-methoxyphenyl)azetidine derivatives have shown moderate affinity for the GABA transporters GAT-1 and GAT-3. ebi.ac.uknih.gov For example, N-methyl-3-hydroxy-3-(4-methoxyphenyl)azetidine exhibited an IC50 value of 26.6 µM at GAT-1, while N-butyl-3-hydroxy-3-(4-methoxyphenyl)azetidine showed an IC50 of 31.0 µM at GAT-3. ebi.ac.uknih.gov This indicates that the methoxyphenyl-azetidine scaffold can be accommodated within the binding sites of these transporters. The methoxy group, in particular, may engage in hydrogen bonding or dipole-dipole interactions with amino acid residues in the receptor pocket, while the phenyl ring could form hydrophobic or π-stacking interactions.
In the case of this compound, the azetidine nitrogen is likely to be protonated at physiological pH, allowing it to form a crucial ionic interaction with an acidic residue (e.g., aspartate or glutamate) in a target receptor. The 2-methoxyphenyl group provides a distinct electronic and steric profile that can influence binding. The ortho-methoxy substitution may enforce a specific conformation of the benzyl (B1604629) group relative to the azetidine ring, which could be critical for fitting into a binding pocket. This constrained conformation, along with potential hydrogen bond acceptor capabilities of the methoxy oxygen, could contribute to both affinity and selectivity for a particular target.
While the precise targets of this compound are not yet elucidated, the principles of ligand-receptor interactions suggest that its binding would be governed by a combination of ionic, hydrogen bonding, and hydrophobic interactions, driven by the specific chemical features of the molecule.
Table 2: Receptor Binding Data for Representative Azetidine Derivatives
| Compound Class | Target Receptor/Transporter | Key Structural Features | Affinity (Ki or IC50) |
|---|---|---|---|
| 3-Hydroxy-3-(4-methoxyphenyl)azetidines | GAT-1/GAT-3 | 4-Methoxyphenyl, Azetidine-3-ol | 26.6 - 165 µM (GAT-1), 31.0 - 114 µM (GAT-3) ebi.ac.uknih.gov |
| 3-(Azetidinylmethoxy)pyridines | Nicotinic Acetylcholine Receptors | Azetidine, Pyridine Ring | 11 - 210 pM ebi.ac.uk |
Data from studies on related azetidine-containing compounds.
Stereochemical Influence on Pharmacological Efficacy
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical factor in determining its pharmacological activity. For substituted azetidines, the presence of stereocenters can lead to enantiomers or diastereomers that may exhibit significantly different potencies, selectivities, and metabolic profiles.
In the case of this compound, the carbon atom at the 3-position of the azetidine ring is a stereocenter. This means the compound can exist as two enantiomers, (R)-3-[(2-Methoxyphenyl)methyl]azetidine and (S)-3-[(2-Methoxyphenyl)methyl]azetidine. Biological macromolecules, such as receptors and enzymes, are chiral, and thus they can differentiate between the two enantiomers. It is highly probable that one enantiomer will have a higher affinity for a specific biological target than the other, a phenomenon known as eudismic ratio.
The importance of stereochemistry has been clearly demonstrated in other substituted azetidines. For example, in a study of azetidine-2,3-dicarboxylic acids as NMDA receptor ligands, the four possible stereoisomers showed distinct binding affinities and functional activities. The L-trans isomer displayed the highest affinity (Ki = 10 µM) and was the most potent agonist at the NR1/NR2D subtype, while the other isomers were significantly less active. This underscores that the precise spatial orientation of the substituents on the azetidine ring is paramount for effective interaction with the receptor.
Table 3: Stereochemical Influence on NMDA Receptor Affinity of Azetidine-2,3-dicarboxylic Acid (ADC) Stereoisomers
| Stereoisomer | NMDA Receptor Affinity (Ki, µM) |
|---|---|
| L-trans-ADC | 10 |
| D-cis-ADC | 21 |
| D-trans-ADC | 90 |
| L-cis-ADC | > 100 |
This data illustrates the principle of stereochemical influence on the activity of substituted azetidines.
Applications of Azetidine Scaffolds in Medicinal Chemistry and Drug Development
Azetidines as "Building Blocks" for Diverse Compound Libraries
Azetidine-containing molecules are increasingly utilized as fundamental building blocks for the synthesis of diverse compound libraries aimed at high-throughput screening (HTS) and drug discovery. enamine.netlifechemicals.com The ability to acquire a variety of azetidine-containing building blocks can significantly accelerate drug discovery projects. enamine.net Pharmaceutical companies and academic researchers leverage these scaffolds to rapidly generate collections of novel chemical entities with a wide range of functionalities. technologynetworks.com
The synthesis of these libraries often involves a densely functionalized azetidine (B1206935) ring system that allows for diversification, leading to a wide variety of fused, bridged, and spirocyclic ring systems. nih.gov For example, a library of 1,976 spirocyclic azetidines was synthesized for the generation of lead-like molecules targeting the central nervous system (CNS). nih.gov The goal of such efforts is to populate chemical libraries with compounds that possess optimized physicochemical properties, thereby increasing the efficiency of identifying promising new drug candidates. nih.gov The use of azetidine building blocks is a key strategy in diversity-oriented synthesis (DOS), which seeks to explore new chemical space for probe and drug discovery. nih.gov
Table 1: Examples of Azetidine Building Blocks for Compound Libraries This table is representative and for illustrative purposes.
| Compound Name | Structure | Application |
|---|---|---|
| 3-Azetidinecarboxylic acid | Introduction of a constrained amino acid motif. | |
| N-Boc-3-aminoazetidine | A versatile intermediate for further functionalization. | |
| 3-Hydroxyazetidine | Introduction of a polar group with a rigid vector. |
Design and Synthesis of Conformationally Restricted Analogues
A significant advantage of the azetidine scaffold is its inherent rigidity, which is exploited in the design of conformationally restricted analogues of biologically active molecules. enamine.net Limiting the conformational flexibility of a molecule can lead to a decrease in the entropy of binding to its biological target, potentially resulting in higher affinity and selectivity. enamine.netlifechemicals.com The predefined spatial orientation of substituents on a rigid scaffold like azetidine is a key principle in modern drug design, particularly for fragment-based approaches. enamine.net
Exploration of Azetidines as Bioisosteres
In medicinal chemistry, bioisosterism refers to the strategy of replacing a functional group in a molecule with another group that has similar physical or chemical properties, with the goal of improving the compound's biological activity or pharmacokinetic profile. The azetidine ring has been successfully employed as a bioisostere for other common cyclic and acyclic fragments. tcichemicals.com
Azetidines are considered valuable isosteres of other N-heterocyles. nih.gov For example, spirocyclic azetidines can serve as bioisosteres for morpholine (B109124) and piperazine, introducing more three-dimensional character to a drug candidate, which can lead to improved solubility and other desirable properties. tcichemicals.comacs.org The replacement of a more flexible or planar group with a rigid, non-planar azetidine ring can favorably alter a molecule's interaction with its target and improve its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov The high molecular rigidity and stability of azetidines make them privileged scaffolds for a broad range of applications as isosteric replacements in drug discovery. researchgate.net
Table 2: Azetidine as a Bioisosteric Replacement
| Original Fragment | Azetidine-based Bioisostere | Potential Advantage |
|---|---|---|
| Piperidine (B6355638) | Azaspiro[3.3]heptane | Increased rigidity, novel vector space. rsc.org |
| Morpholine | Spiro[3.3]heptan-2-amine | Improved metabolic stability, reduced planarity. tcichemicals.com |
| Phenyl ring | Bicyclo[1.1.1]pentane (Bcp) | Introduction of sp³ character, improved solubility. tcichemicals.com |
Development of Novel Therapeutic Agents Targeting Specific Pathways
The incorporation of the azetidine moiety has led to the discovery of potent and selective therapeutic agents targeting a variety of biological pathways implicated in disease. nih.govlifechemicals.com The unique structural features of azetidine can impart novel pharmacological properties, leading to compounds with improved efficacy and target specificity. nih.gov
One notable area of success is the development of azetidine-based inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) protein, a validated anticancer therapeutic target. acs.orgnih.gov A series of azetidine amides were discovered to be potent STAT3 inhibitors, with some compounds showing excellent cellular activity against breast tumor cells that harbor aberrantly active STAT3. acs.org Further studies revealed that certain azetidine-based compounds irreversibly bind to STAT3, selectively inhibiting its activity with IC₅₀ values in the sub-micromolar range, while having minimal effect on other STAT proteins like STAT1 or STAT5. nih.gov These compounds were shown to induce tumor cell death and suppress STAT3 target gene expression. acs.org
Other examples include azetidine-containing compounds with antibacterial activity superior to clinically used fluoroquinolones and inhibitors of N-ribosyl hydrolases. lifechemicals.com Azetidines are also found in drugs developed for neurological diseases such as Parkinson's disease and Tourette's syndrome. technologynetworks.com
Table 3: Examples of Azetidine-Containing Therapeutic Agents and Their Targets
| Compound Class | Biological Target | Therapeutic Area | Reference |
|---|---|---|---|
| Azetidine Amides (e.g., H172) | STAT3 | Oncology (Breast Cancer) | nih.gov |
| Azetidine-Quinolone Hybrids | DNA Gyrase / Topoisomerase IV | Infectious Disease (Antibacterial) | lifechemicals.com |
| Azelnidipine | L-type calcium channels | Cardiovascular (Antihypertensive) | enamine.net |
| Cobimetinib | MEK | Oncology (Melanoma) | taylorandfrancis.com |
Role in Peptidomimetics and Unnatural Amino Acid Synthesis
Azetidines play a crucial role in the field of peptidomimetics, where they are used as building blocks for unnatural amino acids. nih.gov Incorporating these constrained amino acids into peptide sequences can enforce specific secondary structures (e.g., β-turns), increase resistance to proteolytic degradation, and enhance binding affinity to biological targets. nih.govnih.gov
Azetidine-2-carboxylic acid (Aze), a non-proteinogenic analogue of proline, can be misincorporated into proteins in place of proline, potentially altering their structure and function. taylorandfrancis.com Synthetic chemists have developed routes to create libraries of novel 2-azetidinylcarboxylic acids for incorporation into small peptide chains. acs.org
More recently, the 3-aminoazetidine (3-AAz) subunit has been introduced as a novel turn-inducing element for the efficient synthesis of small to medium-sized cyclic peptides. nih.govresearchgate.net The inclusion of a 3-AAz unit within a linear peptide precursor has been shown to greatly improve the efficiency of macrocyclization reactions. nih.gov Furthermore, the azetidine nitrogen provides a handle for late-stage functionalization, allowing for the attachment of tags like dyes or biotin (B1667282) without occupying the side chains of the backbone amino acids. researchgate.net Structural analysis has shown that the azetidine ring can influence the conformation of the peptide backbone and improve stability towards proteases compared to the corresponding all-amino acid macrocycle. nih.govresearchgate.net
Emerging Trends and Future Research Directions for 3 2 Methoxyphenyl Methyl Azetidine
Chemoinformatic and Artificial Intelligence Approaches for Azetidine (B1206935) Design and Optimization
Furthermore, chemoinformatic tools play a crucial role in analyzing structure-activity relationships (SARs) within a series of compounds. By identifying the key structural features that contribute to a molecule's biological activity, these tools can guide the rational design of more potent and selective analogs of 3-[(2-Methoxyphenyl)methyl]azetidine. nih.gov The application of AI and chemoinformatics is not limited to predicting activity but also extends to forecasting synthetic accessibility, ensuring that the designed molecules can be efficiently synthesized in the laboratory. researchgate.net
Table 1: Applications of Chemoinformatics and AI in Azetidine Drug Discovery
| Application Area | Chemoinformatic/AI Tool | Specific Function | Potential Impact on this compound Research |
| Virtual Screening | Machine Learning Models (e.g., SVM, Random Forest) | Predict biological activity of virtual compounds against a specific target. mdpi.com | Rapid identification of potentially active derivatives from large virtual libraries. |
| De Novo Design | Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs) | Generate novel molecular structures with desired properties. | Design of novel azetidine scaffolds with improved potency and selectivity. |
| ADMET Prediction | Quantitative Structure-Property Relationship (QSPR) Models | Predict absorption, distribution, metabolism, excretion, and toxicity profiles. mdpi.com | Early-stage filtering of candidates with unfavorable pharmacokinetic properties. |
| SAR Analysis | 3D-QSAR, Pharmacophore Modeling | Identify key structural features responsible for biological activity. | Rational design of more potent and selective analogs. |
| Synthetic Feasibility | Retrosynthesis Prediction Algorithms | Predict plausible synthetic routes for novel compounds. researchgate.net | Prioritization of designed molecules that are synthetically accessible. |
Expanding Synthetic Accessibility to Complex Azetidine Architectures
The exploration of the full therapeutic potential of this compound is intrinsically linked to the development of versatile and efficient synthetic methodologies. While traditional methods for azetidine synthesis exist, there is a growing need for strategies that allow for the construction of more complex and diverse molecular architectures. nih.govresearchgate.net Recent advances in synthetic organic chemistry are addressing this challenge, providing new avenues for the functionalization and elaboration of the azetidine core. rsc.orgnih.gov
One emerging area is the development of novel cycloaddition reactions, such as the aza Paternò-Büchi reaction, which offers a direct route to functionalized azetidines. nih.govresearchgate.net These methods often utilize visible light photocatalysis, providing a mild and efficient way to construct the strained four-membered ring system. nih.gov Additionally, innovative strategies involving strain-release-driven reactions of azabicyclo[1.1.0]butanes are enabling the modular synthesis of highly substituted azetidines. nih.gov
Late-stage functionalization techniques are also gaining prominence, as they allow for the direct modification of the azetidine scaffold at a late point in the synthetic sequence. This approach is particularly valuable for rapidly generating a library of analogs for SAR studies. rsc.org The development of stereoselective synthetic methods is another critical area of focus, as the chirality of the azetidine ring can have a profound impact on a molecule's biological activity. nih.gov The ability to control the stereochemistry at multiple centers within the azetidine derivative is essential for creating potent and selective drug candidates. nsf.gov
Table 2: Modern Synthetic Strategies for Azetidine Diversification
| Synthetic Strategy | Description | Key Advantages | Relevance to this compound |
| Photochemical [2+2] Cycloadditions | Formation of the azetidine ring through the reaction of an imine and an alkene under photochemical conditions. researchgate.net | Direct access to functionalized azetidines under mild conditions. nih.gov | Enables the synthesis of a wide range of structurally diverse analogs. |
| Strain-Release Driven Synthesis | Utilization of highly strained intermediates, such as azabicyclo[1.1.0]butanes, to drive the formation of substituted azetidines. nih.gov | High modularity and the ability to introduce multiple points of diversity. | Facilitates the rapid generation of libraries for screening. |
| Late-Stage C-H Functionalization | Direct modification of C-H bonds on the azetidine ring or its substituents. | Allows for the diversification of complex molecules in the final steps of a synthesis. | Rapid access to analogs with modified properties without de novo synthesis. |
| Stereoselective Synthesis | Methods that control the three-dimensional arrangement of atoms in the molecule. nih.gov | Access to enantiomerically pure compounds, which is crucial for pharmacological activity. | Optimization of potency and reduction of off-target effects. |
| Modular Electrophilic Azetidinylation | A method for the direct installation of the azetidine ring onto a variety of nucleophiles. rsc.orgchemrxiv.org | Simplifies the synthesis of complex molecules containing an azetidine moiety. rsc.org | Streamlines the synthesis of derivatives by attaching the azetidine to different molecular fragments. |
In-depth Pharmacological Profiling and Target Validation of Novel Derivatives
A comprehensive understanding of the pharmacological properties of novel this compound derivatives is essential for their successful development as therapeutic agents. researchgate.netnih.gov This involves not only assessing their primary activity at the intended biological target but also evaluating their broader pharmacological profile, including selectivity, mechanism of action, and potential off-target effects. nih.gov
Initial screening of new derivatives will likely involve in vitro assays to determine their potency and efficacy against a specific target. For instance, if the target is a G-protein coupled receptor (GPCR), binding assays and functional assays measuring downstream signaling pathways would be employed. For enzyme targets, inhibition assays would be utilized to determine IC50 values. nih.gov
Beyond primary target engagement, it is crucial to assess the selectivity of the compounds against a panel of related and unrelated targets. This helps to identify potential off-target liabilities that could lead to unwanted side effects. acs.orgnih.gov High-throughput screening technologies and large-scale safety panels are valuable tools for this purpose.
Target validation is another critical aspect of the pharmacological profiling process. This involves confirming that the observed biological effect of a compound is indeed due to its interaction with the intended target. nih.govaacrjournals.org Techniques such as genetic knockdown (e.g., siRNA, CRISPR), and the use of chemical probes can be employed to validate the target. nih.gov Furthermore, elucidating the precise mechanism of action, whether it be competitive, non-competitive, or allosteric, provides valuable insights for further optimization. aacrjournals.org
Table 3: Key Aspects of Pharmacological Profiling and Target Validation
| Profiling Aspect | Methodology | Information Gained | Importance for Derivative Development |
| Primary Target Potency | Binding assays (e.g., radioligand, fluorescence polarization), functional assays (e.g., enzyme inhibition, cellular signaling). nih.gov | Affinity (Kd, Ki) and functional activity (EC50, IC50) at the intended target. nih.gov | Establishes the on-target activity of the new compounds. |
| Selectivity Profiling | Screening against a panel of related and unrelated receptors, enzymes, and ion channels. | Identification of potential off-target interactions. | Predicts potential side effects and guides optimization for improved selectivity. |
| Mechanism of Action Studies | Kinetic binding studies, competition assays, structural biology (e.g., X-ray crystallography, cryo-EM). | Understanding of how the compound interacts with its target (e.g., competitive, allosteric). | Informs rational design for improved potency and selectivity. |
| Target Validation | Genetic methods (siRNA, CRISPR), chemical probes, phenotypic screening in relevant disease models. nih.gov | Confirmation that the observed biological effect is mediated by the intended target. aacrjournals.org | Ensures that the therapeutic hypothesis is sound and justifies further development. |
| In Vivo Efficacy | Animal models of the target disease. | Assessment of the compound's therapeutic effect in a living organism. | Provides proof-of-concept for the therapeutic potential of the derivatives. |
Advanced Computational Methodologies for Virtual Screening and Lead Optimization
Advanced computational methodologies are indispensable tools in modern drug discovery, enabling the rapid and cost-effective identification and optimization of lead compounds. mit.edubioquicknews.com For derivatives of this compound, these methods can be applied at various stages of the discovery pipeline, from initial hit identification to late-stage lead optimization. biosolveit.de
Virtual screening is a powerful technique for identifying potential hits from large compound libraries. mdpi.com This can be achieved through either ligand-based or structure-based approaches. Ligand-based virtual screening relies on the knowledge of known active compounds to identify new molecules with similar properties. In contrast, structure-based virtual screening utilizes the three-dimensional structure of the biological target to dock and score potential ligands. mdpi.com Given the increasing availability of protein structures, structure-based methods are becoming increasingly powerful for the discovery of novel azetidine-based ligands.
Once a promising hit has been identified, computational methods can be used to guide its optimization into a lead compound. biosolveit.de This involves iteratively modifying the structure of the hit to improve its potency, selectivity, and pharmacokinetic properties. Molecular dynamics simulations can provide insights into the binding mode and dynamics of a ligand-target complex, helping to rationalize observed SAR and suggest modifications for improved affinity. biosolveit.de Free energy perturbation (FEP) and thermodynamic integration (TI) are more computationally intensive methods that can provide quantitative predictions of binding affinity changes upon structural modification.
Table 4: Computational Methodologies in the Drug Discovery Pipeline
| Stage | Computational Method | Description | Application to Azetidine Derivatives |
| Hit Identification | Ligand-Based Virtual Screening | Searching for molecules with similar properties to known active compounds. | Identifying novel azetidine scaffolds with potential activity. |
| Structure-Based Virtual Screening (Docking) | Predicting the binding mode and affinity of small molecules to a protein target. | Screening large libraries for compounds that bind to the target of interest. | |
| Hit-to-Lead Optimization | Pharmacophore Modeling | Identifying the essential 3D arrangement of functional groups required for biological activity. | Guiding the design of more potent and selective analogs. |
| Quantitative Structure-Activity Relationship (QSAR) | Developing mathematical models that relate the chemical structure of a compound to its biological activity. | Predicting the activity of new derivatives before synthesis. | |
| Lead Optimization | Molecular Dynamics (MD) Simulations | Simulating the movement of atoms and molecules over time to understand binding dynamics. | Gaining insights into the stability of the ligand-protein complex and identifying key interactions. |
| Free Energy Perturbation (FEP) / Thermodynamic Integration (TI) | Calculating the relative binding free energies of a series of related ligands. | Prioritizing the synthesis of the most promising analogs with predicted high affinity. |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for producing 3-[(2-Methoxyphenyl)methyl]azetidine, and how can reaction conditions be optimized?
- Methodological Answer :
- Route 1 : Utilize reductive amination between 2-methoxybenzaldehyde and azetidine derivatives. Catalytic hydrogenation (e.g., Pd/C, H₂) or sodium cyanoborohydride in methanol at 50°C can yield the target compound. Monitor pH (4–6) to favor imine intermediate formation .
- Route 2 : Employ cross-coupling reactions (e.g., Suzuki-Miyaura) using azetidine boronic esters and 2-methoxyphenyl halides. Optimize ligand choice (e.g., SPhos) and base (K₂CO₃) to enhance coupling efficiency .
- Optimization : Use HPLC (C18 column, acetonitrile/water gradient) to track reaction progress. Adjust solvent polarity (e.g., DMF vs. THF) to improve yields (typical range: 60–85%) .
Q. Which analytical techniques are most reliable for characterizing structural integrity and purity?
- Methodological Answer :
- NMR : ¹H NMR (400 MHz, CDCl₃) key peaks: δ 3.85 (s, OCH₃), 3.45–3.70 (m, azetidine CH₂), 7.20–7.40 (m, aromatic H). ¹³C NMR confirms methoxy (δ 55.2) and azetidine carbons (δ 45–50) .
- HPLC/MS : Reverse-phase HPLC (Zorbax SB-C18, 0.1% TFA in water/acetonitrile) coupled with ESI-MS (m/z calc. 177.1 [M+H]⁺) ensures purity (>98%) and detects byproducts .
Advanced Research Questions
Q. How does the 2-methoxyphenyl substituent influence the azetidine ring’s electronic and conformational properties?
- Methodological Answer :
- Photoelectron Spectroscopy : Compare ionization potentials (IPs) of this compound with unsubstituted analogs. The methoxy group’s electron-donating effect raises the nN IP by ~0.1 eV, stabilizing the lone pair on nitrogen .
- Computational Modeling : DFT calculations (B3LYP/6-311+G*) reveal steric hindrance between the methoxy group and azetidine hydrogens, leading to ~30° rotation about the phenyl-azetidine bond. This reduces conjugation but enhances ring puckering .
Q. What experimental approaches can elucidate the compound’s neuroprotective mechanisms in oxidative stress models?
- Methodological Answer :
- In Vitro Assays : Treat SH-SY5Y cells with MPP⁺ (1 mM) to induce oxidative stress. Co-administer this compound (10–100 µM) and measure ROS via DCFH-DA fluorescence. Mitochondrial membrane potential (JC-1 dye) and ATP levels (luciferase assay) assess rescue effects .
- Pathway Analysis : Western blotting for NLRP3 inflammasome components (e.g., caspase-1, IL-1β) in LPS-stimulated microglia. IC₅₀ values (~20 µM) suggest inhibition via redox-sensitive pathways .
Data Contradiction Resolution
Q. How can researchers resolve discrepancies in reported steric vs. electronic effects of ortho-substituents on azetidine derivatives?
- Methodological Answer :
- Case Study : shows ortho-methyl groups unexpectedly raise IPs in N-arylazetidines, contradicting hyperconjugation models.
- Resolution :
Variable-Temperature NMR : Probe rotational barriers to confirm steric-induced bond rotation.
X-ray Crystallography : Compare crystal structures of this compound and analogs to quantify torsion angles .
Kinetic Isotope Effects : Measure deuteration impact on reaction rates to distinguish steric vs. electronic contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
